Vinyl propionate

Description

Significance and Contemporary Research Landscape of Vinyl Propionate (B1217596) Monomer

Vinyl propionate serves as a crucial monomer in the creation of polymers with tailored properties. solubilityofthings.com Its longer alkyl chain compared to vinyl acetate (B1210297) imparts increased hydrophobicity and flexibility to the resulting polymer chains. This characteristic is particularly advantageous in applications requiring enhanced water resistance and specific adhesion properties. solubilityofthings.com

Contemporary research continues to explore the versatility of this compound in various polymerization techniques and applications. A significant area of investigation is its use in copolymerization. Scientists have successfully copolymerized this compound with a range of other monomers, including:

Vinyl chloride wikipedia.org

Acrylate (B77674) esters wikipedia.org

Vinyl acetate wikipedia.org

Methyl methacrylate (B99206) (MMA) acs.org

These copolymers find use in a diverse array of products, such as paints, adhesives, coatings, and resins. wikipedia.orglookchem.com For instance, poly(this compound)-based coatings have demonstrated excellent adhesion and water resistance, making them suitable for protecting wood products in outdoor environments.

Recent studies have also focused on the synthesis of this compound from renewable resources, aiming to reduce reliance on fossil fuels. google.comgoogle.com One such method involves the fermentation of plant materials to produce alcohols, which are then used in the synthesis of this compound. google.com

Furthermore, advanced polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization have been employed to create well-defined poly(this compound) star polymers. researchgate.net This level of control over polymer architecture opens up possibilities for novel materials with precise functionalities. researchgate.netresearchgate.net Research into the dielectric properties of this compound copolymers, such as those with ethyl methacrylate, is also being conducted to understand their behavior for potential electronic applications. ajrconline.org

The physical and chemical properties of this compound are fundamental to its role in polymer synthesis.

| Property | Value |

| Molecular Formula | C5H8O2 |

| Molar Mass | 100.117 g·mol−1 wikipedia.org |

| Appearance | Colorless liquid wikipedia.orgguidechem.com |

| Boiling Point | 95 °C wikipedia.org |

| Melting Point | -80 °C guidechem.comchemos.de |

| Density | 0.917 g/cm³ (at 20 °C) wikipedia.org |

| Solubility in Water | 6.5 mL/L wikipedia.org |

This table presents key physical and chemical properties of this compound.

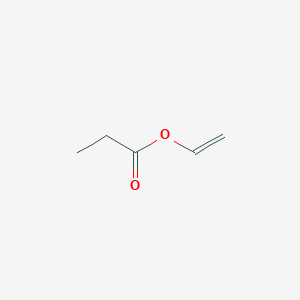

Structure

3D Structure

Properties

IUPAC Name |

ethenyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-3-5(6)7-4-2/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWXSTHGICQLQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25035-84-1 | |

| Record name | Poly(vinyl propionate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25035-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9051537 | |

| Record name | Vinyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-38-4, 25035-84-1 | |

| Record name | Vinyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl propanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, ethenyl ester, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025035841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VINYL PROPIONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, ethenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYL PROPANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2437OJ3190 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Vinyl Propionate

Catalytic Pathways in Vinyl Propionate (B1217596) Synthesis

Palladium(II)-catalyzed exchange reactions represent a significant pathway for the synthesis of vinyl esters, where the Pd(II) catalyst remains in the same oxidation state throughout the reaction, making it truly catalytic. mdpi.com This method is utilized for both industrial and laboratory-scale preparations of vinyl esters, often starting from the readily available vinyl acetate (B1210297). mdpi.com The core of this process is the exchange reaction between a carboxylic acid and a vinyl ester, facilitated by a palladium(II) catalyst. mdpi.comcdnsciencepub.com

The proposed mechanism for this exchange involves the coordination of the vinyl ester to the Pd(II) center, followed by an oxypalladation step to form a σ-bond intermediate. mdpi.com Stereochemical studies indicate that the acetoxypalladation step is nonstereospecific in chloride-free systems because acetate can act as both a ligand and a reactant, allowing it to attack from both inside and outside the palladium(II) coordination sphere. cdnsciencepub.com The rate expression for the exchange reaction catalyzed by Li₂Pd₂Cl₆ in acetic acid has been found to be first-order in the palladium complex and inversely dependent on the chloride concentration. acs.org

Several factors have been observed to influence the efficiency of Pd(II)-catalyzed esterification. The presence of lithium chloride (LiCl) leads to a much faster reaction compared to sodium chloride (NaCl) or lithium bromide (LiBr). mdpi.com While the reaction can proceed without a solvent, it is considerably slower. mdpi.com The use of ethers like tetrahydrofuran (B95107) (THF) as a solvent can significantly accelerate the reaction. mdpi.com Conversely, the addition of a base such as lithium carbonate (Li₂CO₃) completely suppresses product formation. mdpi.com Elevated temperatures above 60.8°C can also lead to an unsatisfactory distribution of products. mdpi.comresearchgate.net

Enzymatic acylation using vinyl propionate as an acyl donor is a highly effective and regioselective method for modifying polyhydroxy compounds, such as nucleosides and flavonoids. uc.pt This biocatalytic approach offers significant advantages, including mild reaction conditions and the avoidance of complex protection/deprotection steps often required in chemical synthesis. Lipases are the most commonly used enzymes for these transformations, with immobilized Candida antarctica lipase (B570770) B (CAL-B, often known as Novozym 435) being particularly prominent due to its high efficiency and stability. rsc.orgmdpi.com

The high regioselectivity of lipases is a key feature of this methodology. For instance, in the acylation of 1-β-D-arabinofuranosylcytosine (ara-C), Novozym 435 exclusively catalyzes the formation of the 5′-O-monoester with a regioselectivity of over 98%. rsc.orgnih.gov Similarly, the acylation of thiamphenicol (B1682257) with this compound using CAL-B results in complete regioselectivity towards the primary alcohol, yielding the 3'-monoester derivative. mdpi.comscielo.br This specificity is attributed to the steric accessibility of the primary hydroxyl groups, which can more easily enter the enzyme's active site to react with the acyl-enzyme intermediate. mdpi.com

The reaction medium plays a crucial role in the success of enzymatic acylation. The poor solubility of hydrophilic substrates like nucleosides in common organic solvents is a significant challenge. To overcome this, co-solvent mixtures and ionic liquids have been investigated. rsc.orgnih.gov For the acylation of ara-C, a hexane-pyridine co-solvent system was found to markedly enhance both the initial reaction rate and substrate conversion. nih.gov Among various ionic liquids tested for the same reaction, a system containing 10% (v/v) C₄MIm·PF₆ in tetrahydrofuran provided the highest initial rate and conversion, achieving 98.5% conversion and 99% regioselectivity. rsc.org The lipase also demonstrated much higher stability in the ionic liquid-containing system. rsc.org

Whole-cell biocatalysts, such as those from Aspergillus oryzae, have emerged as a cost-effective alternative to purified enzymes. mdpi.comnih.gov These systems circumvent complex enzyme preparation and provide a protective natural environment for the enzyme. mdpi.com In the acylation of geniposide, A. oryzae cells showed excellent catalytic efficiency and high regioselectivity (>99%) towards the 6′-hydroxy group using various vinyl esters, including this compound. mdpi.com

Palladium(II)-Catalyzed Exchange Reactions Involving this compound

Sustainable Production of this compound from Renewable Resources

The production of this compound from renewable resources offers a sustainable alternative to conventional petrochemical routes, which rely on finite fossil fuels. google.com A key strategy involves using alcohols derived from the fermentation of renewable raw materials, such as plant matter. google.comgoogle.com The primary alcohol feedstock in this process is ethanol (B145695). google.comgoogle.com

This bio-based route begins with the fermentation of renewable starting materials to produce ethanol. google.com A wide variety of feedstocks can be used, including materials containing sugar, starch, cellulose (B213188), or hemicellulose, such as glucose, straw, and wood. google.com This stage leverages well-established fermentation technology to convert biomass into a key chemical intermediate. Following fermentation, a purification step, typically distillation, is employed to separate the ethanol from the fermentation broth and other byproducts. google.com The biological production of propionic acid, another key precursor, also offers a sustainable route for producing C3 chemicals like this compound. researchgate.netresearchgate.net

Technological advancements have enabled the development of an integrated, multi-step process for manufacturing this compound from renewable feedstocks. google.com This process significantly reduces reliance on fossil-derived materials and can lead to a this compound product with a substantial percentage of renewable carbon. google.com The process can be outlined in several key stages:

Alcohol Production: As described previously, this stage involves the fermentation of renewable raw materials to produce ethanol, followed by purification. google.comgoogle.com

Alkene Production: The ethanol obtained from fermentation is dehydrated in a reactor to produce ethylene (B1197577). google.comgoogle.com This dehydration is typically carried out using an alumina-based catalyst, such as γ-alumina, with water as the main byproduct. google.com

Propionic Acid Production: Propionic acid is also produced from renewable sources. One pathway involves the production of acrylic acid from renewable materials, such as glycerol (B35011) (a byproduct of biodiesel production). google.com The acrylic acid is then hydrogenated in the presence of molecular hydrogen to yield propionic acid. google.comgoogle.com

Acyloxylation of Ethylene: The final stage is the reaction of ethylene (from step 2) with propionic acid (from step 3) to form this compound. google.comgoogle.com This acyloxylation reaction is generally performed in the gas phase in a fixed-bed reactor. google.com It utilizes a palladium-based catalyst, which may be supported on silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃), at temperatures typically ranging from 175 to 200°C. google.com

This integrated bio-based process allows for the production of this compound where a significant portion of the carbon atoms are of renewable origin. google.com The resulting bio-based this compound can comprise over 20% or 40% renewable carbon, with the potential to reach 100%, as determined by methods like the ASTM D6866-06 standard. google.com This approach not only provides a more sustainable product but can also offer energy savings and a reduction in CO₂ emissions compared to traditional petrochemical routes. google.com

Fermentation-Derived Alcohols as Feedstocks for this compound Synthesis

Process Optimization and Reaction Engineering for this compound Production

Process optimization and reaction engineering are critical for enhancing the economic viability and sustainability of this compound production. Techniques related to process intensification (PI) are particularly relevant for improving the efficiency of ester synthesis. researchgate.net

One powerful PI tool is reactive distillation (RD) , which combines chemical reaction and product separation into a single unit. researchgate.net This integration can enhance reactant conversion and selectivity, reduce energy consumption, and potentially eliminate the need for solvents. researchgate.net While specific studies on reactive distillation for this compound are not detailed in the provided sources, the principles applied to the production of other esters, such as ethyl propionate and propyl propionate, are highly applicable. researchgate.netacs.org For instance, in the production of ethyl propionate, optimizing the reactive distillation process with the goal of minimizing the total annual cost (TAC), which includes the cost of CO₂ emissions, has been successfully demonstrated. researchgate.net

For conventional multi-step processes, such as the gas-phase synthesis of vinyl acetate or propionate, optimization focuses on key operating parameters. In distillation processes, which are crucial for purification, multi-objective optimization algorithms can be employed to simultaneously improve product quality, reduce energy consumption, decrease CO₂ emissions, and enhance process safety. researchgate.net

In the context of bio-based production, process engineering is essential for integrating the various stages, from fermentation to final product synthesis, efficiently. This includes optimizing fermentation productivity and yields, as economic assessments suggest that achieving propionic acid volumetric productivities of 2 g/L·h and yields of 0.6 g/g (acid per sugar) is necessary for a bio-process to be economically viable. researchgate.netresearchgate.net Furthermore, optimizing the gas-phase acyloxylation reaction conditions—such as temperature, pressure, and catalyst lifetime—is crucial for maximizing the yield and purity of the final this compound product. google.com The presence of molecular oxygen in the feed for the acyloxylation step, for example, can help increase the lifetime of the palladium catalyst. google.com

Mechanistic Investigations and Polymerization Kinetics of Vinyl Propionate

Free Radical Homopolymerization of Vinyl Propionate (B1217596)

Conventional free radical polymerization of vinyl esters like vinyl propionate is characterized by highly reactive propagating radicals. mdpi.com This high reactivity often leads to a prevalence of side reactions, including chain transfer to the monomer and polymer, which can result in branched polymer structures. mdpi.com

Kinetic Analysis and Rate Determinations for Poly(this compound) Formation

The kinetics of this compound polymerization can be influenced by various factors, including the initiator system and reaction conditions. For instance, studies on the emulsion polymerization of this compound using a potassium persulfate (KPS)/acetone-sodium bisulfite (ASBS) redox initiator system at 25°C have been conducted to understand the effect of initiator concentrations on the rate of polymerization. lookchem.com

In photopolymerization studies comparing this compound with ethyl acrylate (B77674), it was observed that both monomers polymerize immediately upon exposure to a light source when polymerized individually. researchgate.net However, in a 1:1 molar mixture, the conversion of this compound is significantly delayed until the acrylate conversion reaches approximately 75%. researchgate.net This behavior is attributed to the lower reactivity of the this compound monomer compared to the acrylate. researchgate.net The rate of polymerization in such systems is also affected by the stability of the resulting radicals; the addition to acrylate double bonds produces resonance-stabilized radicals, whereas the addition to vinyl double bonds generates less stable, higher-energy vinyl radicals. researchgate.net This difference in stability also leads to a higher rate of chain transfer reactions for vinyl radicals, further reducing the polymerization rate of this compound. researchgate.net

Elucidation of Chain Transfer Mechanisms in this compound Radical Polymerization

Chain transfer is a significant process in the radical polymerization of vinyl esters. The high reactivity of the propagating poly(vinyl ester) radical makes it prone to abstracting atoms from its surroundings, leading to the termination of one polymer chain and the initiation of another. mdpi.com This can occur through several pathways:

Chain transfer to monomer: The propagating radical can abstract an atom from a monomer molecule.

Chain transfer to polymer: This involves the abstraction of an atom from the backbone of an already formed polymer chain, leading to the formation of branched polymers. mdpi.com In the case of vinyl acetate (B1210297), a closely related monomer, the primary pathway for this is hydrogen abstraction from the methyl side group. mdpi.com

Chain transfer to solvent: The choice of solvent can significantly impact the polymerization due to the possibility of chain transfer reactions with solvent molecules. mdpi.com

These chain transfer reactions are inherent characteristics of the free radical polymerization of vinyl esters and influence the final molecular weight and architecture of the resulting poly(this compound). mdpi.com

Controlled/Reversible-Deactivation Radical Polymerization (CRRP/RDRP) of this compound

To overcome the limitations of conventional free radical polymerization, such as poor control over molecular weight and broad molecular weight distributions, controlled/reversible-deactivation radical polymerization (RDRP) techniques have been developed. mdpi.comacs.org These methods establish a dynamic equilibrium between active propagating radicals and dormant species, allowing for the synthesis of well-defined polymers. mdpi.comacs.org For vinyl esters, Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has proven to be a particularly effective RDRP method. mdpi.comnih.gov

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization of this compound

RAFT polymerization is a versatile technique that allows for the synthesis of polymers with controlled molecular weights, low polydispersity indices (PDIs), and complex architectures. sigmaaldrich.com The process involves the use of a RAFT agent, typically a thiocarbonylthio compound, which mediates the polymerization through a degenerative chain transfer mechanism. sigmaaldrich.comrsc.org

Synthesis of Defined Poly(this compound) Architectures via RAFT (e.g., Star Polymers, Block Copolymers)

The versatility of RAFT polymerization has been harnessed to create complex poly(this compound) architectures.

Star Polymers: Four-armed star polymers of poly(this compound) have been successfully synthesized using a tetra-functional xanthate as the RAFT agent. researchgate.net This "core-first" approach, where the stabilizing groups are linked to a central core, allows for controlled polymerization at 90°C, yielding star polymers with minimum polydispersities around 1.2. researchgate.net The synthesis of star polymers with functional cores is also a significant area of research, with applications in fields like drug delivery. mdpi.com

Block Copolymers: RAFT polymerization is an excellent method for producing block copolymers. By using a poly(this compound) chain as a macro-RAFT agent, a second block of a different monomer can be grown from the active chain end. For example, isotactic poly(this compound) synthesized in the nanochannels of a metal-organic framework (MOF) has been used as a macro-RAFT agent to create stereocontrolled isotactic-block-atactic vinyl ester block copolymers. rsc.orgmpg.de This demonstrates the high degree of control over polymer architecture achievable with RAFT. Diblock and multiblock copolymers of this compound with other vinyl esters, such as vinyl acetate and vinyl haloalkanoates, have also been synthesized. google.comgoogle.com

Influence of RAFT Agent Structure and Leaving Group on Polymerization Control

The choice of the RAFT agent is critical for achieving good control over the polymerization of vinyl esters. The effectiveness of a RAFT agent is determined by the interplay between its stabilizing Z-group and the leaving R-group. semanticscholar.orgmdpi.com

Z-Group: For vinyl esters, which are considered less activated monomers (LAMs), xanthates and N-aryl dithiocarbamates are effective RAFT agents that provide good control over molecular weight and dispersity. mdpi.com In contrast, RAFT agents like dithioesters and trithiocarbonates, which are highly effective for more activated monomers like styrene (B11656), can inhibit the polymerization of vinyl esters. mdpi.com This is because Z-groups that strongly stabilize the intermediate radical adduct can lead to retardation or even complete inhibition of polymerization. mdpi.com High-level ab initio calculations on the polymerization of vinyl acetate with various xanthates have shown that increasing the steric bulk of the Z'-group (in S=C(O-Z')S-R) stabilizes the RAFT adduct radical, thereby slowing down the desired fragmentation. acs.org

R-Group (Leaving Group): The R-group of the RAFT agent must be a good homolytic leaving group, capable of reinitiating polymerization. semanticscholar.org Poorly stabilized leaving groups can disfavor the fragmentation of the RAFT agent, leading to low apparent chain transfer constants and poor control over the polymerization. researchgate.net For instance, a 1-phenylethyl leaving group can provide good control but often results in long inhibition periods. researchgate.net

The successful RAFT polymerization of this compound, therefore, requires a careful selection of the RAFT agent to balance the rates of addition and fragmentation, ensuring a controlled and living process.

Below is a table summarizing the polymerization of this compound under different conditions.

| Polymerization Type | Initiator/RAFT Agent | Temperature (°C) | Key Findings | PDI |

| Emulsion Polymerization | KPS/ASBS redox system | 25 | Rate of polymerization is dependent on initiator concentration. lookchem.com | Not Specified |

| RAFT Polymerization (Star) | Tetra-functional xanthate | 90 | Formation of four-armed star polymers. researchgate.net | ~1.2 |

| RAFT in MOF | (S)-2-(ethyl propionate)-(O-ethyl xanthate) | 60 | Synthesis of isotactic poly(this compound). rsc.orgmpg.de | 1.3-1.6 |

| RAFT Homopolymerization | O-ethylxanthyl ethyl propionate | Not Specified | Synthesis of well-defined homopolymers. google.com | Not Specified |

Photomediated Electron Transfer (PET)-RAFT Polymerization of this compound

Photomediated Electron Transfer-Reversible Addition-Fragmentation Chain Transfer (PET-RAFT) polymerization has emerged as a powerful technique for the synthesis of well-defined polymers from a variety of monomers, including less activated monomers (LAMs) like vinyl esters. researchgate.netacs.orgrsc.org This method utilizes a photoredox catalyst that, upon irradiation with visible light, initiates the polymerization by an electron or energy transfer mechanism with a conventional RAFT agent. rsc.org The process offers excellent temporal control and can often be performed under mild, ambient conditions. nsf.gov

For vinyl esters, which are challenging to polymerize in a controlled manner, PET-RAFT offers significant advantages. Kinetic studies on vinyl acetate, a close analog of this compound, demonstrate excellent control over molecular weight and molecular weight distribution (Đ), even at high monomer conversions. acs.org The polymerization proceeds via a mechanism where the photoredox catalyst, such as fac-[Ir(ppy)3], is excited by light and then interacts with the RAFT agent, typically a xanthate or a dithiocarbamate, to generate the initiating radical. acs.orgresearchgate.net The process is characterized by a degenerative chain transfer mechanism, which is typical for RAFT polymerizations, leading to polymers with low dispersity. researchgate.net

The versatility of PET-RAFT allows for the polymerization of a range of unconjugated monomers, including vinyl acetate and vinyl pivalate (B1233124), under visible light irradiation with only parts-per-million levels of the photoredox catalyst. acs.org Research has shown that high molecular weight poly(vinyl acetate) can be achieved with low dispersities (Đ < 1.25). acs.org Furthermore, the integrity of the chain-end functionality is high, enabling the synthesis of block copolymers. acs.org An interesting feature of some PET-RAFT systems is their tolerance to oxygen, which simplifies the experimental setup. acs.org

Below is a table with representative data from the PET-RAFT polymerization of vinyl acetate, which serves as a model for the expected behavior of this compound under similar conditions.

| Entry | Catalyst (ppm) | Time (h) | Conversion (%) | Mn,th ( g/mol ) | Mn,exp ( g/mol ) | Đ (Mw/Mn) |

| 1 | 100 | 2 | 26 | 5,700 | 5,500 | 1.15 |

| 2 | 100 | 4 | 48 | 10,400 | 10,100 | 1.12 |

| 3 | 100 | 6 | 65 | 14,000 | 13,500 | 1.10 |

| 4 | 50 | 6 | 55 | 11,900 | 11,200 | 1.18 |

| 5 | 25 | 6 | 42 | 9,100 | 8,800 | 1.21 |

Data is representative for PET-RAFT of vinyl acetate and is intended to be illustrative for this compound. Mn,th is the theoretical number-average molecular weight, and Mn,exp is the experimental number-average molecular weight. Đ is the dispersity.

Organometallic-Mediated Radical Polymerization (OMRP) of this compound

Organometallic-Mediated Radical Polymerization (OMRP) is a robust method for the controlled polymerization of less activated monomers (LAMs), a class to which this compound belongs. researchgate.net This technique typically involves the reversible deactivation of the growing polymer radical by a transition metal complex, which establishes an equilibrium between active and dormant species. researchgate.net Vanadium-based catalysts, particularly those with bis(imino)pyridine ligands, have shown significant promise in mediating the polymerization of vinyl esters with good control over molecular weights and polydispersity indices (PDIs). acs.orgislandscholar.ca

The polymerization of this compound using a bis(imino)pyridine vanadium trichloride (B1173362) complex has been investigated. acs.orgislandscholar.ca The proposed mechanism involves the in situ generation of the active V(II) species from the V(III) precursor through a reaction with the radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN). acs.org This active complex then reversibly traps the propagating poly(this compound) radical, leading to a controlled polymerization. acs.org Good control is often achieved at elevated temperatures, typically above 90 °C. acs.org

Research findings indicate that the polymerization of this compound mediated by these vanadium complexes can proceed in a controlled manner, yielding polymers with predictable molecular weights and relatively narrow PDIs. islandscholar.ca The following table presents experimental data on the effect of temperature on the bulk polymerization of this compound mediated by a bis(imino)pyridine vanadium complex.

| Temperature (°C) | Time (h) | Conversion (%) | Mn,th ( g/mol ) | Mn,exp ( g/mol ) | PDI (Mw/Mn) |

| 120 | 6 | 20 | 3,990 | 3,530 | 1.35 |

| 120 | 24 | 18 | 3,660 | 3,570 | 1.41 |

| 110 | 6 | 22 | 4,330 | 3,940 | 1.39 |

| 110 | 24 | 20 | 3,990 | 3,850 | 1.53 |

| 100 | 6 | 29 | 5,500 | 4,790 | 1.50 |

| 100 | 24 | 26 | 5,000 | 5,580 | 1.39 |

| 90 | 6 | 30 | 5,670 | 5,620 | 1.35 |

| 90 | 24 | 34 | 6,340 | 5,980 | 1.35 |

Polymerizations were carried out in bulk with a monomer:catalyst:initiator ratio of 100:1:0.6 using AIBN as the initiator. Mn,th is the theoretical number-average molecular weight, and Mn,exp is the experimental number-average molecular weight. PDI is the polydispersity index. islandscholar.ca

Cobalt-Mediated Radical Polymerization (CoMRP) for Vinyl Ester Control

Cobalt-Mediated Radical Polymerization (CoMRP) is a well-established reversible-deactivation radical polymerization (RDRP) technique that is particularly effective for controlling the polymerization of vinyl esters. acs.orgnih.gov CoMRP can proceed through several mechanisms, including reversible termination (RT) and degenerative transfer (DT). nih.gov For vinyl esters like vinyl acetate and by extension this compound, CoMRP often utilizes cobalt(II) complexes, such as cobalt(II) acetylacetonate (B107027) (Co(acac)₂), in conjunction with a conventional radical initiator. researchgate.netrsc.org

The control in CoMRP arises from the reversible reaction between the propagating polymer radical and the Co(II) complex to form a dormant organocobalt(III) species. acs.org This equilibrium reduces the concentration of active radicals, thereby minimizing irreversible termination reactions and allowing for the synthesis of polymers with controlled molecular weights and narrow dispersities. acs.org The polymerization of vinyl acetate has been successfully controlled using CoMRP, yielding well-defined polymers with dispersities as low as 1.1. researchgate.netrsc.org This control has been demonstrated in both bulk and solution polymerization, and even in more environmentally benign media like supercritical carbon dioxide. nih.gov

The effectiveness of CoMRP for vinyl esters allows for the synthesis of block copolymers, for instance by using a poly(vinyl acetate) macroinitiator to initiate the polymerization of a second monomer. researchgate.net The following table provides representative data for the CoMRP of vinyl acetate, illustrating the level of control achievable for vinyl esters.

| Entry | Initiator | Time (h) | Conversion (%) | Mn,th ( g/mol ) | Mn,exp ( g/mol ) | Đ (Mw/Mn) |

| 1 | V-70 | 2 | 35 | 7,600 | 7,200 | 1.25 |

| 2 | V-70 | 4 | 62 | 13,400 | 12,800 | 1.21 |

| 3 | V-70 | 6 | 81 | 17,500 | 16,900 | 1.18 |

| 4 | TPO (photo) | 3 | 55 | 12,000 | 11,500 | 1.30 |

| 5 | TPO (photo) | 5 | 88 | 19,100 | 18,500 | 1.22 |

Data is representative for CoMRP of vinyl acetate and is intended to be illustrative for this compound. V-70 is a thermal initiator, and TPO is a photoinitiator. Mn,th is the theoretical number-average molecular weight, and Mn,exp is the experimental number-average molecular weight. Đ is the dispersity.

Challenges and Strategies in Nitroxide-Mediated Polymerization (NMP) and Atom Transfer Radical Polymerization (ATRP) of Vinyl Esters

Nitroxide-Mediated Polymerization (NMP) and Atom Transfer Radical Polymerization (ATRP) are two of the most widely used RDRP techniques. However, their application to vinyl esters, including this compound, is fraught with challenges. rsc.orgacs.org

In NMP, the control is based on the reversible trapping of the propagating radical by a stable nitroxide radical. rsc.orgresearchgate.net For vinyl esters, the propagating radicals are highly reactive and unstabilized. This leads to a very high activation rate constant and a low deactivation rate constant, making it difficult to establish the necessary equilibrium for controlled polymerization. mdpi.comresearchgate.net Furthermore, side reactions such as β-H transfer from the propagating radical to the nitroxide can occur, leading to the formation of a terminal double bond on the polymer and a hydroxylamine, which terminates the chain growth. rsc.org Strategies to overcome these challenges include the design of new nitroxides with optimized steric and electronic properties to better control the polymerization of less activated monomers. acs.orgmdpi.com

ATRP relies on the reversible transfer of a halogen atom between a dormant species (an alkyl halide) and a transition metal complex. acs.orgresearchgate.net The control of vinyl ester polymerization by ATRP is challenging primarily due to the very low value of the atom transfer equilibrium constant for these monomers. nih.gov The high reactivity of the vinyl ester radical and the weak C-X (where X is a halogen) bond in the dormant species make the deactivation step inefficient. nih.gov This results in a high concentration of active radicals, leading to uncontrolled polymerization with a high rate of termination reactions. acs.org Some strategies to address these issues include the use of more active catalyst systems and the copolymerization of vinyl esters with more activated monomers. nih.gov

Ionic Polymerization Approaches for Vinyl Esters

Considerations for Anionic Polymerization of Vinyl Esters

Anionic polymerization is a chain-growth polymerization initiated by a nucleophilic species. uni-bayreuth.deeresearchco.com While it is a powerful method for producing polymers with well-defined architectures from certain monomers like styrenes and dienes, its application to vinyl esters such as this compound is generally not feasible. eresearchco.com The primary reason for this is the presence of the ester group.

The propagating carbanion is highly nucleophilic and can react with the electrophilic carbonyl carbon of the ester group in the monomer or in the polymer backbone. uni-bayreuth.deuliege.be This side reaction, known as a Claisen-type condensation, leads to the formation of β-keto ester functionalities along the polymer chain and effectively terminates the polymerization. uliege.be This reaction is generally faster than the addition of the carbanion to the vinyl double bond of the monomer, thus preventing the formation of high molecular weight polymer.

Due to these significant side reactions, anionic polymerization is not considered a suitable method for the homopolymerization of vinyl esters. eresearchco.com While there have been reports of anionic polymerization of vinyl monomers with other functional groups, the inherent reactivity of the ester group with the propagating carbanion remains a major obstacle for this compound. nih.gov

Cationic Polymerization Relevance to Vinyl Esters

Cationic polymerization is initiated by an electrophilic species and is suitable for monomers with electron-donating groups that can stabilize the resulting carbocationic propagating center. mdpi.comacs.org Vinyl esters, including this compound, have an oxygen atom adjacent to the double bond which can provide some stabilization to the carbocation through resonance. This makes them potential candidates for cationic polymerization. acs.orgnih.gov

However, the control of cationic polymerization of vinyl esters can be challenging. The propagating carbocation is highly reactive, which can lead to side reactions such as chain transfer to the monomer, solvent, or counter-ion. mdpi.comnih.gov Chain transfer to the monomer can occur through the abstraction of a proton from the monomer, leading to a terminated polymer chain and a new cationic species that can initiate a new chain. Another significant side reaction is the attack of the propagating cation on the carbonyl oxygen of the ester group, which can lead to the formation of branched or cross-linked structures. unc.edu

Despite these challenges, cationic polymerization of vinyl ethers, which are electronically similar to vinyl esters, has been well-studied and controlled systems have been developed. acs.orgnih.govunc.edu These often involve the use of specific initiator/Lewis acid systems and carefully controlled reaction conditions, such as low temperatures, to suppress side reactions. mdpi.comacs.org The insights gained from the cationic polymerization of vinyl ethers can be relevant to developing controlled cationic polymerization systems for vinyl esters like this compound. For instance, the use of weakly nucleophilic counter-ions and the addition of external bases can help to stabilize the propagating cation and improve control. acs.orgunc.edu Photocatalytic systems have also been explored for the cationic polymerization of vinyl ethers, offering temporal control over the reaction. nih.govnih.gov

Table of Compound Names

| Abbreviation | Full Name |

| AIBN | 2,2'-Azobis(isobutyronitrile) |

| ATRP | Atom Transfer Radical Polymerization |

| Co(acac)₂ | Cobalt(II) acetylacetonate |

| CoMRP | Cobalt-Mediated Radical Polymerization |

| NMP | Nitroxide-Mediated Polymerization |

| OMRP | Organometallic-Mediated Radical Polymerization |

| PDI | Polydispersity Index |

| PET-RAFT | Photomediated Electron Transfer-Reversible Addition-Fragmentation Chain Transfer |

| TPO | (2,4,6-Trimethylbenzoyl)diphenylphosphine oxide |

| V-70 | 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) |

| fac-[Ir(ppy)3] | fac-Tris(2-phenylpyridine)iridium(III) |

| This compound | Propionic acid ethenyl ester |

Photopolymerization of this compound and Analogous Vinyl Esters

The study of photopolymerization, or light-induced polymerization, offers insights into rapid, spatially and temporally controlled reactions. nih.gov For vinyl esters like this compound, this area of research is critical for understanding reaction kinetics and developing novel initiator systems.

Kinetics and Mechanisms of this compound Photopolymerization

The photopolymerization kinetics of this compound have been investigated, often in comparative studies with difunctional monomers like vinyl acrylate, where this compound serves as a monofunctional model compound. researchgate.netresearchgate.net When irradiated with UV light in the absence of an external photoinitiator, neat this compound polymerizes at a significantly slower rate than monomers containing both a vinyl and an acrylate group on the same molecule. researchgate.netresearchgate.net

In a model system comparing the photopolymerization of vinyl acrylate to a 1:1 molar mixture of ethyl acrylate and this compound, the distinct reactivity of the vinyl ester group is evident. researchgate.netscribd.com In the mixture, the ethyl acrylate component polymerizes immediately upon UV exposure. In contrast, the conversion of the this compound component shows a significant induction period, beginning to increase only after the ethyl acrylate conversion has reached approximately 75%. researchgate.netscribd.com This behavior is attributed to the low monomer reactivity ratios in the copolymerization of acrylate and vinyl ester monomers. The addition of growing radicals to acrylate double bonds yields resonance-stabilized radicals, whereas addition to vinyl double bonds produces less stable, higher-energy vinyl radicals. researchgate.net Furthermore, the chain transfer reactions of these unstable vinyl radicals are much faster than those of acrylate radicals, which contributes to the reduced polymerization rate of this compound. researchgate.net

The UV-Vis absorption spectrum of this compound shows an absorption peak maximum below 230 nm, similar to other simple vinyl esters and acrylates. researchgate.netradtech.org This is in contrast to monomers like vinyl acrylate, which exhibit a red-shifted absorption spectrum extending to 300 nm, a feature believed to be crucial for its self-initiating capability. researchgate.netscribd.com

Exploration of Self-Initiating Monomer Systems Incorporating this compound

Research into self-initiating monomer systems has highlighted the unique properties of molecules that contain two distinct, interactive ene groups. Vinyl acrylate, which possesses both an acrylate and a vinyl ester group, is a prime example of such a system. researchgate.netradtech.org It can self-initiate its own polymerization upon UV irradiation and also initiate the polymerization of other conventional acrylate monomers. researchgate.netresearchgate.net

To determine if the presence of both functionalities on the same molecule was essential for this enhanced reactivity, studies have used a mixture of ethyl acrylate and this compound as a chemically decoupled model system. researchgate.netresearchgate.net The results demonstrate that while vinyl acrylate polymerizes rapidly, the 1:1 mixture of ethyl acrylate and this compound polymerizes much more slowly, with the acrylate conversion rate being about 20 times slower than that observed for vinyl acrylate. researchgate.netresearchgate.net The conversion of acrylate double bonds in a vinyl acrylate sample can reach 80% in 3-4 seconds, whereas it takes 70-75 seconds to achieve the same conversion for the ethyl acrylate in the mixture. researchgate.netresearchgate.net

This significant difference in polymerization speed confirms that having the vinyl ester and acrylate groups on the same molecule is critical for the fast, efficient photopolymerization characteristic of self-initiating systems. researchgate.netresearchgate.net The proposed mechanism involves an electronic interaction between the two double bonds, which facilitates the generation of initiating radicals upon UV exposure. radtech.org This interaction is absent in a simple mixture of the individual monofunctional monomers like ethyl acrylate and this compound. researchgate.net

Heterogeneous Polymerization Systems for this compound

Heterogeneous polymerization, where the reaction occurs in a system with more than one phase, is a cornerstone of industrial polymer production. Emulsion and suspension polymerization are two such techniques widely applied to vinyl monomers, including this compound.

Emulsion Polymerization of this compound

Emulsion polymerization is a free-radical process where a water-insoluble monomer is emulsified in an aqueous phase using a surfactant. acs.org The polymerization is typically initiated by a water-soluble initiator, and the primary loci of reaction are polymer particles that are formed in situ. acs.orgresearchgate.net This method allows for the production of high molecular weight polymers at a fast rate while effectively managing the heat of reaction. google.com

The kinetics of the emulsion polymerization of this compound have been studied using redox initiator systems. For instance, the use of a potassium persulfate (KPS) and acetone-sodium bisulfite (ASBS) redox pair has been investigated at 25°C. lookchem.com Such studies examine the effect of initiator concentration on the rate of polymerization and the number of polymer particles formed. lookchem.com For vinyl acetate, a closely related monomer, the rate of polymerization is often found to be proportional to the square root of the initiator concentration and to the 0.25 power of the number of particles. dtu.dk The number of particles, in turn, is typically proportional to the 0.5 power of the emulsifier concentration. dtu.dk

The mechanism involves the initiation of radicals in the aqueous phase, which propagate until they reach a critical chain length and enter a monomer-swollen micelle or polymer particle, where further propagation occurs. acs.orgresearchgate.net The process is generally divided into three intervals: particle nucleation (Interval I), polymerization in a constant number of monomer-swollen particles (Interval II), and polymerization in particles after the disappearance of separate monomer droplets (Interval III). dtu.dk

Suspension Polymerization of this compound

Suspension polymerization is another heterogeneous technique used for producing polymers like poly(this compound). wikipedia.org In this process, the monomer, containing a monomer-soluble initiator, is dispersed as fine droplets in a continuous phase, typically water. scispace.comscielo.br A suspending agent (stabilizer) is used to prevent the droplets from coalescing. scispace.com Each monomer droplet can be considered a tiny bulk polymerization reactor, and the final product consists of polymer beads with a size distribution determined by factors like agitation speed and the choice of suspending agent. scispace.comscielo.br

This method is used commercially for many polymers, including poly(vinyl chloride) and poly(methyl methacrylate). scispace.com High monomer conversions are achievable, but the reaction kinetics can be affected by the increasing viscosity within the polymerizing droplets. scispace.com For vinyl chloride polymerization, which shares similarities with this compound, phase separation is inherent because the monomer and polymer are nearly immiscible, leading to a complex particle morphology. scispace.com The choice of suspending agent, which can be a water-miscible polymer or a finely divided solid, is crucial as it affects not only the drop size but also the properties of the final polymer beads, such as porosity. scispace.com

Polymerization of Vinyl Esters within Metal-Organic Frameworks (MOFs) for Stereocontrol and Molecular Weight Regulation

The polymerization of vinyl esters within the confined nanochannels of Metal-Organic Frameworks (MOFs) has emerged as an effective method for controlling the polymer's primary structure, particularly its tacticity (stereocontrol) and molecular weight (MW). rsc.orgmpg.de Free radical polymerization of vinyl esters like vinyl acetate, this compound, and vinyl butyrate (B1204436) conducted within the nanochannels of a MOF ([Zn2(bdc)2(ted)]n) showed a significant increase in isotacticity compared to bulk polymerization. rsc.orgmpg.deresearchgate.net

Among the vinyl esters tested, poly(this compound) (PVPr) exhibited the highest degree of isotacticity, with a meso diad fraction (m) of 61%, an increase of 14% compared to the bulk polymer. rsc.orgresearchgate.net This stereocontrol is attributed to the confinement effect of the MOF nanochannels, which regulates the arrangement of the monomer molecules during polymerization. mpg.deacs.org

While free radical polymerization in MOFs enhances stereoregularity, it offers limited control over molecular weight and molecular weight distribution (MWD). rsc.orgmpg.de To address this, the system was combined with Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.orgresearchgate.net This combination allows for the synthesis of highly isotactic poly(vinyl esters) with controlled molecular weights and narrow MWDs (Đ as low as 1.3–1.6 for PVPr). rsc.orgresearchgate.net In the RAFT polymerization of this compound within the MOF, the molecular weight was observed to increase linearly with monomer conversion, a hallmark of a controlled/"living" polymerization process. researchgate.net For example, as conversion increased from 13% to 47%, the MW of PVPr grew from 3,200 to 9,100 g/mol . researchgate.net

This dual control over both tacticity and molecular weight enabled the synthesis of novel stereocontrolled block copolymers, such as isotactic-PVPr-block-atactic-poly(vinyl acetate). rsc.orgmpg.de

Table 1: Comparison of Free Radical Polymerization of Vinyl Esters in Bulk vs. within a MOF

| Monomer | Polymerization Medium | Conversion (%) | Mn (g/mol) | Đ (Mw/Mn) | Isotacticity (meso diads, %) |

|---|---|---|---|---|---|

| Vinyl Acetate (VAc) | Bulk | 95 | 108,100 | >3.0 | 47 |

| Vinyl Acetate (VAc) | MOF | 78 | 16,100 | 2.17 | 55 |

| This compound (VPr) | Bulk | 93 | 115,300 | >3.0 | 47 |

| This compound (VPr) | MOF | 65 | 12,500 | 1.71 | 61 |

| Vinyl Butyrate (VBu) | Bulk | 91 | 128,700 | >3.0 | 48 |

| Vinyl Butyrate (VBu) | MOF | 41 | 8,900 | 1.51 | 53 |

Data sourced from Polymer Chemistry, 2017, DOI: 10.1039/C7PY01607G. rsc.orgmpg.de

Copolymerization Strategies Involving Vinyl Propionate

Determination of Reactivity Ratios and Impact on Monomer Sequence Distribution in Copolymers

The determination of monomer reactivity ratios is crucial for understanding the composition and microstructure of copolymers. caltech.edu These ratios, typically denoted as r1 and r2, describe the relative preference of a growing polymer chain ending in one monomer unit to add the same monomer (homopolymerization) versus the other monomer (copolymerization). 182.160.97 The sequence distribution of monomers within the copolymer chain, which can range from alternating to blocky, is a direct consequence of these reactivity ratios.

The reactivity ratios for the copolymerization of vinyl propionate (B1217596) with other monomers, such as acrylates, also significantly impact the final polymer structure. For example, in the copolymerization of ethyl acrylate (B77674) and vinyl propionate, the reactivity ratios favor the incorporation of the acrylate monomer. researchgate.netresearchgate.net This is because the growing radical ending in an acrylate unit is more stabilized than one ending in a this compound unit. researchgate.netresearchgate.net Consequently, the acrylate monomer is consumed more rapidly, and significant incorporation of this compound only occurs after a substantial portion of the acrylate has been polymerized. researchgate.netresearchgate.net

Methods like the Fineman-Ross, Kelen-Tudos, and Mayo-Lewis procedures are commonly used to determine reactivity ratios from experimental data. The calculated reactivity ratios can then be used in statistical models to predict the sequence distribution of the monomers in the copolymer.

Copolymerization with Other Vinyl Esters (e.g., Vinyl Acetate (B1210297), Vinyl Pivalate (B1233124), Vinyl Butyrate (B1204436), Vinyl Laurate)

This compound can be readily copolymerized with other vinyl esters to modify the properties of the resulting polymer. The similarity in the reactivity of the vinyl ester double bonds often leads to copolymers with compositions that closely mirror the monomer feed. mdpi.com

Vinyl Acetate: Copolymerization of this compound with vinyl acetate is a common strategy. tue.nlsci-hub.se These copolymers are used in various applications, including adhesives and coatings. chempedia.info The properties of the resulting copolymer, such as its glass transition temperature (Tg), can be tuned by adjusting the ratio of the two monomers.

Vinyl Pivalate: Copolymers of this compound and vinyl pivalate are also synthesized to achieve specific material properties. mdpi.comacs.org Vinyl pivalate has a bulky pivalate group which can influence the polymer's solubility and thermal characteristics. mdpi.comj-vp.co.jp

Vinyl Butyrate: Copolymerization with vinyl butyrate is another approach to modify the polymer backbone. mdpi.comgoogle.com The resulting copolymers can exhibit different physical properties compared to the homopolymers of either monomer.

Vinyl Laurate: Vinyl laurate, a vinyl ester with a long alkyl chain, can be copolymerized with this compound to create softer polymers with lower glass transition temperatures. j-vp.co.jpgoogle.com These copolymers find use in applications requiring internal plasticization. chempedia.info

The synthesis of these copolymers can be achieved through various polymerization techniques, including emulsion polymerization and solution polymerization. google.comund.edu For example, stable emulsions of this compound and vinyl laurate copolymers have been prepared. google.com

Copolymerization with Acrylate Monomers (e.g., Methyl Methacrylate (B99206), Ethyl Acrylate, Hexanediol (B3050542) Diacrylate)

Copolymerization of this compound with acrylate monomers is a key strategy for producing polymers with a wide range of properties, from soft adhesives to more rigid materials. epo.orggoogle.com However, the significant difference in reactivity between vinyl esters and acrylates presents challenges. researchgate.netresearchgate.net

Methyl Methacrylate (MMA): The copolymerization of this compound with methyl methacrylate results in copolymers where the distribution of monomer units is highly dependent on the reactivity ratios. Generally, acrylates like MMA are more reactive than vinyl esters. 182.160.97researchgate.net

Ethyl Acrylate: Studies on the copolymerization of this compound with ethyl acrylate have shown that the acrylate monomer is consumed much faster. researchgate.netresearchgate.netresearchgate.net This is attributed to the higher stability of the acrylate radical compared to the vinyl ester radical. researchgate.netresearchgate.net As a result, the initial polymer formed is rich in ethyl acrylate, and this compound is incorporated more significantly at later stages of the reaction. researchgate.netresearchgate.net

Hexanediol Diacrylate: this compound can also be copolymerized with multifunctional acrylates like hexanediol diacrylate. capes.gov.br This can lead to the formation of crosslinked polymer networks with enhanced mechanical properties.

The disparity in reactivity ratios often leads to a non-uniform distribution of monomer units along the polymer chain. researchgate.netresearchgate.net This can be a desirable feature for creating materials with specific gradient or block-like structures.

Synthesis and Characterization of Block and Graft Copolymers Containing Poly(this compound) Segments

Beyond random copolymers, more complex architectures such as block and graft copolymers containing poly(this compound) (PVPr) segments have been synthesized to achieve unique material properties. google.comresearchgate.netresearchgate.net

Block Copolymers: Block copolymers containing PVPr segments can be synthesized using controlled radical polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. google.comgoogle.com This method allows for the sequential polymerization of different monomers, leading to well-defined block structures. For example, block copolymers of poly(this compound) and poly(vinyl alcohol) have been prepared by first synthesizing a poly(this compound) block via RAFT and then using it as a macro-chain transfer agent for the polymerization of a second monomer, followed by hydrolysis. google.comgoogle.com These block copolymers can self-assemble into various nanostructures, depending on the block lengths and their chemical nature.

Graft Copolymers: Graft copolymers with PVPr side chains can be prepared by "grafting onto" or "grafting from" methods. In one approach, natural rubber has been modified by grafting poly(this compound) onto the rubber backbone via emulsion polymerization. researchgate.net The resulting graft copolymer, NR-g-PVP, can act as a compatibilizer in polymer blends. researchgate.net

Another strategy involves the synthesis of graft copolymers where polyaniline is grafted onto a polythis compound backbone. researchgate.netacs.org This can be achieved through chemical or electrochemical methods, resulting in conductive materials. researchgate.net The characterization of these complex copolymers involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the structure, and thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to evaluate their thermal properties. researchgate.netresearchgate.net

Catalytic Systems in Vinyl Propionate Chemistry

Transition Metal Catalysis for Vinyl Propionate (B1217596) Transformations

Transition metals, particularly palladium and vanadium, play a pivotal role in orchestrating the transformation of vinyl propionate, enabling precise control over polymerization and exchange reactions.

Mechanism and Selectivity of Palladium(II) Catalysis in Vinyl Ester Exchange Reactions

Palladium(II) complexes are effective catalysts for vinyl ester exchange reactions, a process of significant industrial and laboratory utility for the synthesis of various vinyl esters from the readily available vinyl acetate (B1210297). mdpi.com The exchange reaction between this compound and acetic acid, catalyzed by palladium(II) acetate, serves as a model for understanding the underlying mechanism. cdnsciencepub.com

The reaction kinetics are strongly influenced by the concentration of sodium acetate. cdnsciencepub.com The rate of exchange initially increases with rising sodium acetate concentration, reaching a peak at approximately 0.2 M, and subsequently decreases at higher concentrations. cdnsciencepub.comcdnsciencepub.com This behavior is attributed to the equilibrium between different palladium(II) acetate species in solution. At low acetate concentrations, the less reactive trimeric form, Pd₃(OAc)₆, is predominant. As the acetate concentration increases, the equilibrium shifts towards the more reactive dimeric species, Pd₂(OAc)₄, leading to an accelerated reaction rate. However, at very high acetate concentrations, the formation of inactive monomeric palladium species occurs, which diminishes the catalytic efficiency.

The proposed mechanism involves an addition-elimination pathway. cdnsciencepub.com The first step is the coordination of the vinyl ester to the Pd(II) center, followed by an oxypalladation step where a carboxylate anion attacks the coordinated double bond. mdpi.com This forms a σ-bonded intermediate, which then undergoes elimination to release the new vinyl ester and regenerate the active palladium catalyst. The oxidation state of palladium(II) remains unchanged throughout this catalytic cycle. mdpi.com The reaction conditions, including the choice of solvent and the presence of ligands, can significantly impact the reaction rate and selectivity. For instance, the use of ethers like tetrahydrofuran (B95107) (THF) can accelerate the reaction. mdpi.com

Table 1: Effect of Sodium Acetate Concentration on this compound Exchange Rate

| Sodium Acetate Concentration (M) | Relative Exchange Rate | Predominant Palladium Species |

| < 0.02 | Slower | Trimeric Pd₃(OAc)₆ |

| ~ 0.2 | Maximum | Dimeric Pd₂(OAc)₄ |

| > 0.3 | Decreasing | Inactive Monomeric Pd Species |

This table illustrates the general trend observed in the palladium(II)-catalyzed exchange reaction of this compound with acetic acid.

Vanadium Complexes in Controlled Radical Polymerization of this compound

Vanadium-based catalysts have emerged as a promising system for the controlled radical polymerization of vinyl esters, a class of monomers notoriously difficult to polymerize in a controlled manner. islandscholar.ca Specifically, bis(imino)pyridine (BIMPY) vanadium trichloride (B1173362) complexes have demonstrated remarkable efficacy in mediating the polymerization of vinyl acetate and its analogues, including this compound. figshare.comacs.org

The mechanism of control is distinct from conventional atom transfer radical polymerization (ATRP). It involves a two-step process initiated by a radical source like azobisisobutyronitrile (AIBN). acs.org First, the parent [BIMPY]VCl₃ complex undergoes an irreversible halogen transfer to a radical from the initiator, generating the active catalytic species, [BIMPY]VCl₂. figshare.comacs.org This V(II) species then acts as a persistent radical, reversibly trapping the propagating polymer chains through an organometallic mediated radical polymerization (OMRP) reversible termination process. figshare.comacs.org

Computational studies have provided insight into the excellent control observed for vinyl esters compared to other monomers like styrene (B11656). figshare.comacs.org The chelation of the carbonyl group of the vinyl ester to the vanadium center makes the trapping of the propagating radical more favorable. figshare.comacs.org This is reflected in the significantly lower energy difference between the reduced [BIMPY]VCl₂ species and the trapped polymer chain species for vinyl acetate (around 4 kcal/mol) compared to styrene (over 20 kcal/mol). figshare.comacs.org This catalytic system has been successfully extended to the controlled polymerization of this compound, yielding polymers with controlled molecular weights and narrow polydispersity indices (PDIs). figshare.comacs.org

Table 2: Controlled Radical Polymerization of Vinyl Esters Mediated by a [BIMPY]VCl₃ Complex

| Monomer | Molecular Weight (Mn) | Polydispersity Index (PDI) |

| Vinyl Acetate | Controlled | Narrow |

| This compound | Controlled | Narrow |

| Vinyl Pivalate (B1233124) | Controlled | Narrow |

| Vinyl Benzoate | Controlled | Narrow |

This table summarizes the successful application of the vanadium-based catalytic system for the controlled polymerization of various vinyl esters. figshare.comacs.org

Biocatalysis and Enzymatic Transformations Utilizing this compound as an Acyl Donor

Biocatalysis offers a green and highly selective alternative for chemical transformations. This compound is widely employed as an efficient acyl donor in enzyme-catalyzed reactions, particularly those involving lipases. rsc.orgscielo.br These enzymatic processes are valued for their mild reaction conditions, high regioselectivity, and environmental friendliness. frontiersin.org

Lipases, such as those from Candida antarctica (often immobilized as Novozym 435), Pseudomonas cepacia, and Bacillus amyloliquefaciens, have been successfully used to catalyze the acylation of a diverse range of substrates using this compound. scielo.brnih.govnih.gov These substrates include alcohols, glycosides, and natural products like chloramphenicol (B1208) and rapamycin. nih.govnih.gov The use of this compound is advantageous because the byproduct of the acylation is vinyl alcohol, which tautomerizes to acetaldehyde, an inert and volatile compound, thus driving the reaction equilibrium towards product formation.

The efficiency of these biocatalytic reactions can be influenced by several factors, including the choice of solvent, temperature, and the molar ratio of the substrates. For instance, in the regioselective acylation of 1-β-D-arabinofuranosylcytosine, a system containing an ionic liquid and tetrahydrofuran was found to enhance the initial reaction rate and substrate conversion. rsc.org Similarly, the synthesis of chloramphenicol propionate using a lipase (B570770) from Bacillus amyloliquefaciens achieved a high conversion of approximately 98% in 1,4-dioxane (B91453) at 50 °C. nih.gov The molar ratio of this compound to the acyl acceptor is also a critical parameter; an excess of this compound often leads to higher conversion rates. nih.gov

Whole-cell biocatalysis presents another facile and efficient method for acylation reactions. For example, whole cells of Candida parapsilosis have been used for the regioselective acylation of arbutin (B1665170) with this compound. frontiersin.orgnih.gov This approach avoids the need for enzyme purification and can offer enhanced stability.

Table 3: Examples of Lipase-Catalyzed Acylations with this compound

| Substrate | Enzyme Source | Product | Conversion (%) | Reference |

| 1-β-D-arabinofuranosylcytosine | Candida antarctica lipase B | 5′-O-monoester of ara-C | 98.5 | rsc.org |

| Citronellol | Novozym® 435 | Citronellyl propionate | ~70 (in 5 min) | scielo.br |

| Chloramphenicol | Bacillus amyloliquefaciens lipase | Chloramphenicol propionate | ~98 | nih.gov |

| Arbutin | Candida parapsilosis (whole cells) | Arbutin propionate | 98.3 | nih.gov |

| Rapamycin | Candida antarctica lipase B | 42-O-acyl rapamycin | - | nih.gov |

Role of Metal-Organic Frameworks as Confined Catalytic Reactors for this compound Polymerization

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govacs.org Their well-defined nanochannels and tunable pore sizes make them ideal candidates to act as confined catalytic reactors for polymerization reactions. mdpi.comrsc.org The confinement effect within the MOF pores can exert significant control over the polymerization process, influencing the resulting polymer's properties, such as molecular weight, tacticity, and morphology. mdpi.comnih.gov

The radical polymerization of vinyl esters, including this compound, has been investigated within the nanochannels of MOFs. mdpi.com For example, the polymerization of vinyl acetate, this compound, and vinyl butyrate (B1204436) within the MOF [Zn₂(bdc)₂ted]n has been studied. The results indicated that as the size of the monomer increased, the conversion rate, molecular weight, and crystallinity of the resulting polymer decreased. mdpi.com This demonstrates the significant role of the confinement space provided by the MOF in modulating the polymerization process.

Furthermore, MOFs can be used in conjunction with controlled radical polymerization techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. rsc.orgcardiff.ac.uk Performing RAFT polymerization of this compound within a MOF has been shown to enhance the stereoregularity of the polymer, leading to a higher isotactic content compared to the bulk polymerization. researchgate.net Specifically, for poly(this compound), the isotacticity (meso diad fraction) was found to be the highest among the studied vinyl esters, reaching 61%. researchgate.net The combination of MOF confinement and RAFT allows for the synthesis of highly isotactic poly(vinyl esters) with controlled molecular weights and narrow molecular weight distributions. rsc.org The size of the monomer plays a crucial role in determining the tacticity, with intermediate-sized monomers like this compound showing the most significant enhancement in isotacticity, likely due to an optimal balance between the steric demands of the monomer and its mobility within the nanochannels. cardiff.ac.uk

Table 4: Effect of Monomer Size on Radical Polymerization within a MOF

| Monomer | Conversion Rate | Molecular Weight | Crystallinity | Isotacticity (meso diad, m) |

| Vinyl Acetate | Higher | Higher | Higher | - |

| This compound | Intermediate | Intermediate | Intermediate | 61% |

| Vinyl Butyrate | Lower | Lower | Lower | - |

This table summarizes the trends observed for the radical polymerization of vinyl esters within the nanochannels of [Zn₂(bdc)₂ted]n. mdpi.comresearchgate.net

Investigation of Reaction Conditions and Solvent Effects on Vinyl Propionate Processes

Influence of Solvent Polarity and Type on Reaction Kinetics and Resultant Polymer Properties

The choice of solvent in vinyl propionate (B1217596) polymerization is a critical determinant of both the reaction kinetics and the final properties of the resulting polymer. The polarity and type of solvent can significantly influence the rate of polymerization and the stereoregularity of the polymer chains.

The rate of anionic polymerization of vinyl monomers is highly dependent on the solvent. In polar solvents like THF, the polymerization of styrene (B11656) is significantly faster than in nonpolar solvents such as benzene (B151609) or cyclohexane. uni-bayreuth.de This is attributed to the different states of solvation and aggregation of the carbanions in these solvents. uni-bayreuth.de The equilibrium between different types of ion pairs (contact, solvent-separated, and free ions) is governed by the solvent's polarity. uni-bayreuth.de Polar solvents favor the more reactive solvent-separated ion pairs and free ions, thus accelerating the polymerization rate. uni-bayreuth.de

The tacticity of poly(vinyl alcohol) (PVA), which is derived from the hydrolysis of poly(vinyl esters) like PVPr, has been shown to be dependent on the polymerization solvent used for the parent vinyl ester. researchgate.net For instance, in solution polymerizations of vinyl propionate, the syndiotactic content of the resulting PVA varies with the type and amount of the solvent employed. researchgate.net Similarly, the use of fluoroalcohols as solvents in the radical polymerization of vinyl acetate (B1210297), a related vinyl ester, can lead to enhanced syndiotacticity. mdpi.com This effect is attributed to the formation of hydrogen bonds between the solvent and the monomer's carbonyl group, which increases the steric hindrance and favors syndiotactic placement. rsc.org

The selection of a suitable solvent is also crucial for controlling the viscosity of the coating and ensuring the formation of a uniform film. longchangchemical.com Polar resins generally require polar solvents like alcohols, esters, and ketones for effective dissolution. longchangchemical.com

Table 1: Effect of Solvent on Polymerization

| Solvent Type | Effect on Polymerization | Resultant Polymer Properties |

| Polar Solvents (e.g., THF) | Increased rate of anionic polymerization. uni-bayreuth.de | May influence polymer tacticity. researchgate.net |

| Nonpolar Solvents (e.g., Benzene) | Slower rate of anionic polymerization. uni-bayreuth.de | May lead to different polymer microstructures. uni-bayreuth.de |

| Fluoroalcohols | Can increase syndiotacticity in radical polymerization of vinyl esters. mdpi.comrsc.org | Higher syndiotacticity in the resulting poly(vinyl alcohol). mdpi.com |

Effects of Temperature and Pressure on this compound Polymerization and Chemical Transformations

Temperature and pressure are fundamental process parameters that exert significant control over the polymerization of this compound and its subsequent chemical transformations. These variables can influence reaction rates, monomer conversion, polymer molecular weight, and even the degradation pathways of the resulting polymer.

In general, increasing the temperature in a polymerization reaction leads to a higher reaction rate. google.com For instance, in the atom transfer radical polymerization (ATRP) of 2-(dimethylamino)ethyl methacrylate (B99206), increasing the temperature from 60 °C to 75 °C resulted in a faster polymerization without compromising the controlled nature of the process. researchgate.net However, at even higher temperatures (85 °C and 95 °C), the polymerization became uncontrolled, as indicated by a significant increase in the polydispersity index (PDI). researchgate.net The thermal decomposition of the initiator is also temperature-dependent; at a given temperature, the reaction proceeds faster with a higher concentration of the initiator. google.com The thermal stability of the resulting polymer is also a key consideration. For example, the thermolysis of certain amines in superheated steam, which can be analogous to conditions in some chemical processes, shows that degradation kinetics are first-order, increasing with temperature. acs.org

Pressure also plays a crucial role. An increase in pressure from 1 bar to 50 bars in the ATRP of 2-(dimethylamino)ethyl methacrylate led to increased monomer conversion and molecular weight. researchgate.net This is partly due to the increased density under pressure, which can lead to higher residence times in a continuous flow reactor. researchgate.net Furthermore, higher pressures can lead to a decrease in the termination rate, which can result in a reduction of the PDI. researchgate.net In the reaction of vinyl radicals with ethylene (B1197577), the yields of various products show a complex dependence on both temperature and pressure. osti.gov For example, the yield of cyclohexene (B86901) increases with temperature, while the yield of 1,5-hexadiene (B165246) decreases. osti.gov

The pyrolysis of solution-derived superconducting films, which involves the decomposition of metalorganic precursors including propionates, demonstrates that the decomposition occurs in successive steps that are temperature-dependent. rsc.org The reaction temperature for the acid-catalyzed hydrolysis of polyvinyl esters to produce polyvinyl alcohol (PVA) is typically in the range of 75°C to 160°C. google.com Temperatures below this range result in a slow reaction rate, while higher temperatures can lead to undesirable side reactions and discoloration of the final PVA product. google.com

Table 2: Influence of Temperature and Pressure on this compound Polymerization

| Parameter | Effect on Polymerization | Impact on Polymer Properties |

| Temperature | Increased reaction rate with increasing temperature. google.com | Higher temperatures can lead to uncontrolled polymerization and broader molecular weight distributions. researchgate.net Can influence the thermal stability and degradation products of the polymer. acs.org |